2-(3-Fluoro-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol
Overview
Description
2-(3-Fluoro-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol is a synthetic organic compound characterized by the presence of a fluoro-substituted phenyl ring, a morpholine ring, and a butynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and polar solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic systems can be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-Fluoro-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(morpholin-4-yl)phenylmethanamine: This compound shares the fluoro-substituted phenyl ring and morpholine ring but differs in the presence of a methanamine group instead of the butynol moiety.
Uniqueness
2-(3-Fluoro-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol is unique due to its combination of a fluoro-substituted phenyl ring, morpholine ring, and butynol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(3-fluoro-4-morpholin-4-ylphenyl)-4-phenylbut-3-yn-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO2/c1-20(23,10-9-16-5-3-2-4-6-16)17-7-8-19(18(21)15-17)22-11-13-24-14-12-22/h2-8,15,23H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDIWNGAMDBUEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C2=CC(=C(C=C2)N3CCOCC3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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